Cas no 1119452-78-6 (3-{[(3,5-Dimethylisoxazol-4-yl)methoxy]methyl}-4-methoxybenzoic acid)
![3-{[(3,5-Dimethylisoxazol-4-yl)methoxy]methyl}-4-methoxybenzoic acid structure](https://ja.kuujia.com/scimg/cas/1119452-78-6x500.png)
3-{[(3,5-Dimethylisoxazol-4-yl)methoxy]methyl}-4-methoxybenzoic acid 化学的及び物理的性質
名前と識別子
-
- 3-{[(3,5-dimethylisoxazol-4-yl)methoxy]methyl}-4-methoxybenzoic acid
- STK503227
- 3-{[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]methyl}-4-methoxybenzoic acid
- 3-{[(dimethyl-1,2-oxazol-4-yl)methoxy]methyl}-4-methoxybenzoic acid
- 3-{[(3,5-Dimethylisoxazol-4-yl)methoxy]methyl}-4-methoxybenzoic acid
-
- MDL: MFCD12026937
- インチ: 1S/C15H17NO5/c1-9-13(10(2)21-16-9)8-20-7-12-6-11(15(17)18)4-5-14(12)19-3/h4-6H,7-8H2,1-3H3,(H,17,18)
- InChIKey: HSSXXLHWIJLJDU-UHFFFAOYSA-N
- ほほえんだ: O(CC1C=C(C(=O)O)C=CC=1OC)CC1C(C)=NOC=1C
計算された属性
- せいみつぶんしりょう: 291.111
- どういたいしつりょう: 291.111
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 21
- 回転可能化学結合数: 6
- 複雑さ: 351
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 81.8
3-{[(3,5-Dimethylisoxazol-4-yl)methoxy]methyl}-4-methoxybenzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Matrix Scientific | 036536-500mg |
3-{[(3,5-Dimethylisoxazol-4-yl)methoxy]methyl}-4-methoxybenzoic acid |
1119452-78-6 | 500mg |
$252.00 | 2023-09-11 |
3-{[(3,5-Dimethylisoxazol-4-yl)methoxy]methyl}-4-methoxybenzoic acid 関連文献
-
Mária Andraščíková,Svetlana Hrouzková Anal. Methods, 2013,5, 1374-1384
-
Jiang-Lin Wang,Lu Zhang,Lian-Xun Gao,Ji-Lei Chen,Te Zhou,Feng-Lei Jiang J. Mater. Chem. B, 2021,9, 8639-8645
-
Xiaoze Bao,Jinhui Ren,Yang Yang,Xinyi Ye,Baomin Wang,Hong Wang Org. Biomol. Chem., 2020,18, 7977-7986
-
Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
-
Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613
-
Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
-
Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
-
Jaskiranjit Kang,Jonathan P. Richardson,Derek Macmillan Chem. Commun., 2009, 407-409
-
Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
Related Articles
-
化学生物医薬品の安全性と有効性を評価するための新しいアプローチ: イェーガンローの役割 はじめに 化学生物医薬品(以下、CBS、Chemical Biological Pharmaceutical)……May 21, 2025
-
バイルアックソーレン酸塩の新規合成法を開発 1. 研究の背景と重要性 バイルアックソーレン(Biloxasolen)は、近年注目を集める医薬品成分として、その抗がん特性や炎症抑制作用が研究されていま……May 21, 2025
-
リンゴ酸の新規薬剤開発、治療効果が認められる化学生物医薬分野 リンゴ酸の新規薬剤開発について リンゴ酸は、長年にわたって食品や工業製品として利用されてきた天然化合物です。しかし、近年ではその医療分野……May 21, 2025
-
バレニリン酸塩の新しい用途を発見する研究チームが発表しました バレニリン酸塩とは何か?その基本的な概要 バレニリン酸塩は、天然由来の化合物であるバレニリン酸の塩として知られています。バレニリン酸は、……May 20, 2025
-
アグノサイドによる新規化学生物医薬品の開発への応用化学生物医薬分野 近年、化学生物医学分野における研究は飛躍的に進歩しており、特にアグノサイド(agonist)を用いた新規医薬品の開発が大きな注目を……May 20, 2025
3-{[(3,5-Dimethylisoxazol-4-yl)methoxy]methyl}-4-methoxybenzoic acidに関する追加情報
Introduction to 3-{[(3,5-Dimethylisoxazol-4-yl)methoxy]methyl}-4-methoxybenzoic Acid (CAS No. 1119452-78-6)
3-{[(3,5-Dimethylisoxazol-4-yl)methoxy]methyl}-4-methoxybenzoic acid, identified by its CAS number 1119452-78-6, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This molecule, featuring a complex aromatic structure, has garnered attention due to its potential applications in drug discovery and therapeutic development. The presence of both methoxy and isoxazole functional groups makes it a versatile scaffold for further chemical modifications and biological evaluations.
The compound's structure consists of a benzoic acid core substituted with a methoxy group at the 4-position and an isoxazole ring linked through a methoxy-methyl chain at the 3-position. This unique arrangement not only contributes to its distinct chemical properties but also opens up possibilities for diverse interactions with biological targets. The 3,5-dimethylisoxazol-4-yl moiety, in particular, is known for its stability and reactivity, making it a valuable component in the design of novel bioactive molecules.
In recent years, there has been growing interest in the development of small molecules that can modulate inflammatory pathways and immune responses. The isoxazole ring in 3-{[(3,5-Dimethylisoxazol-4-yl)methoxy]methyl}-4-methoxybenzoic acid has been identified as a key pharmacophore in several lead compounds that exhibit anti-inflammatory properties. Studies have shown that compounds containing this motif can interact with various enzymes and receptors involved in inflammation, suggesting their potential as therapeutic agents.
One of the most compelling aspects of this compound is its potential role in the treatment of chronic inflammatory diseases. Chronic inflammation is associated with a wide range of pathological conditions, including arthritis, autoimmune disorders, and even certain types of cancer. By targeting key inflammatory pathways, 3-{[(3,5-Dimethylisoxazol-4-yl)methoxy]methyl}-4-methoxybenzoic acid may offer a novel approach to managing these conditions without the side effects commonly associated with traditional anti-inflammatory drugs.
Furthermore, the methoxy groups present in the molecule contribute to its solubility and bioavailability, which are critical factors for any potential therapeutic application. The ability to cross biological membranes efficiently ensures that the compound can reach its target sites within the body effectively. This property makes it an attractive candidate for further development into a drug candidate.
Recent research has also explored the antimicrobial properties of derivatives of benzoic acid. The structural similarity between 3-{[(3,5-Dimethylisoxazol-4-yl)methoxy]methyl}-4-methoxybenzoic acid and other benzoic acid derivatives suggests that it may exhibit similar antimicrobial activity. This potential has been particularly intriguing in the context of rising antibiotic resistance rates, where new antimicrobial agents are urgently needed.
The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The introduction of the isoxazole ring necessitates specific reaction conditions to achieve regioselectivity and minimize unwanted byproducts. Advances in synthetic methodologies have made it possible to produce complex molecules like this one with greater efficiency and precision.
In conclusion, 3-{[(3,5-Dimethylisoxazol-4-yl)methoxy]methyl}-4-methoxybenzoic acid (CAS No. 1119452-78-6) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features and potential biological activities make it an attractive scaffold for drug discovery efforts aimed at treating chronic inflammatory diseases and other conditions where modulating immune responses is beneficial. As research continues to uncover new applications for this compound, it holds significant promise for improving human health.
1119452-78-6 (3-{[(3,5-Dimethylisoxazol-4-yl)methoxy]methyl}-4-methoxybenzoic acid) 関連製品
- 1599382-70-3(2-(bromomethyl)-2-(2,2-difluoroethoxy)-3,3-dimethylbicyclo2.2.1heptane)
- 2228873-12-7(1-(5-bromopyridin-2-yl)-N-methylcyclopropan-1-amine)
- 1164560-66-0(N-(2Z)-3-(furan-2-yl)methyl-4-methyl-2,3-dihydro-1,3-thiazol-2-ylidenebenzamide)
- 2168394-29-2(4-(aminomethyl)-5,6-dichloro-1,2,3,4-tetrahydroquinolin-2-one)
- 2228340-35-8(tert-butyl N-1-amino-3-(6-fluoropyridin-3-yl)propan-2-ylcarbamate)
- 2193067-96-6(1-{(9H-fluoren-9-yl)methoxycarbonyl}-3-methoxypiperidine-4-carboxylic acid)
- 1604434-43-6((1R)-2-azido-1-(1-benzothiophen-2-yl)ethan-1-ol)
- 1806514-92-0(1-(2-Bromo-3-iodophenyl)-1-chloropropan-2-one)
- 2228151-31-1(3-2-chloro-6-(propan-2-ylsulfanyl)phenylpropan-1-ol)
- 1806894-13-2(2,4-Dichloro-5-(difluoromethyl)-3-(trifluoromethyl)pyridine)




